[2,4,5-Tris(hydroxymethyl)phenyl]methanol (CAS 1204-76-8), also known as 1,2,4,5-benzenetetramethanol, is a highly symmetric, planar aromatic tetrol. Featuring a central benzene ring substituted with four primary hydroxymethyl groups, it serves as a high-value tetrapodal core for advanced materials [1]. Its procurement relevance lies in its ability to provide a geometrically defined, rigid scaffold for complex polymer synthesis, supramolecular cryptands, and specialized cross-linked networks, offering structural predictability and thermal stability that flexible aliphatic alternatives cannot match [2].
Generic substitution with aliphatic tetrols, such as pentaerythritol, fails because they lack the rigid, planar aromatic core, leading to more flexible, less defined polymer architectures and lower thermal stability in cross-linked networks [1]. Furthermore, substituting with lower-order aromatic polyols, such as 1,3,5-benzenetrimethanol or 1,4-benzenedimethanol, cannot provide the necessary four-way branching required for complex topologies. This results in the loss of critical 3D cavity definition in macrotricyclic crown ethers and missing arms in star-shaped polymers, directly compromising application-critical performance and structural symmetry [2].
In the t-Bu-P4-catalyzed ring-opening polymerization of butylene oxide, [2,4,5-tris(hydroxymethyl)phenyl]methanol acts as a highly efficient tetrapodal initiator. It produces four-armed star-shaped polymers with highly predictable molecular weights (Mn from 4,000 to 12,000 g/mol) and exceptionally narrow molecular weight distributions (Mw/Mn < 1.03) [1].
| Evidence Dimension | Polymer dispersity (Mw/Mn) and architecture control |
| Target Compound Data | Mw/Mn < 1.03 for exact 4-arm star polymers |
| Comparator Or Baseline | 1,3,5-benzenetrimethanol (yields only 3-arm structures) |
| Quantified Difference | Achieves near-perfect monodispersity (<1.03) while providing exactly four growth sites, enabling downstream conversion into complex figure-eight topologies. |
| Conditions | t-Bu-P4-catalyzed ring-opening polymerization of butylene oxide |
Essential for procuring precursors for well-defined complex polymer architectures where exact arm number and uniform chain length are critical.
When used to synthesize quadruply bridged cyclophane crown ethers, the rigid 1,2,4,5-tetrasubstituted aromatic core creates a highly defined macrotricyclic cavity. This specific geometry yields exceptional binding affinity for cesium ions, demonstrating a log K value of 3.50 in 80% methanol/20% water, with high selectivity over sodium and lead ions [1].
| Evidence Dimension | Cesium binding affinity (log K) and selectivity |
| Target Compound Data | log K = 3.50 for Cs+ |
| Comparator Or Baseline | Macrobicyclic analogs derived from 1,3,5-tris(hydroxymethyl)benzene |
| Quantified Difference | The quadruply bridged structure provides the exact 3D spatial rigidity required to selectively trap the large Cs+ ion, outperforming less bridged tri-substituted analogs. |
| Conditions | 80% CH3OH/20% water (v/v) binding assay |
Crucial for buyers developing selective ion-exchange resins, sensors, or extraction agents for heavy alkali metals.
As a cross-linking agent in coatings and adhesives, the planar aromatic ring of [2,4,5-tris(hydroxymethyl)phenyl]methanol imparts significantly higher thermal stability and mechanical rigidity to polymer networks compared to flexible aliphatic cross-linkers .
| Evidence Dimension | Structural rigidity and cross-link density |
| Target Compound Data | Rigid planar aromatic core with 4 primary hydroxyls |
| Comparator Or Baseline | Pentaerythritol (flexible aliphatic tetrol) |
| Quantified Difference | The aromatic core restricts segmental motion, increasing the glass transition temperature (Tg) and thermal degradation onset of the resulting network. |
| Conditions | Thermosetting resin formulation and curing |
Important for industrial buyers formulating high-performance coatings, adhesives, or rigid foams that require superior thermal and structural integrity.
Ideal core precursor for synthesizing 4-arm star polymers, figure-eight polymers, and cage-shaped macromolecules via living ring-opening polymerization, where exact arm number and narrow dispersity are required [1].
Serves as the rigid bridgehead in the synthesis of quadruply bridged macrotricyclic crown ethers and cryptands, specifically tailored for the selective recognition and extraction of cesium (Cs+) in environmental or nuclear waste processing [2].
Utilized as a structural cross-linking agent in the formulation of advanced coatings, adhesives, and thermosetting plastics, where the rigid aromatic tetrol provides enhanced mechanical strength and thermal stability over standard aliphatic polyols .